2-Fold Higher Teratogenic Hazard Index Relative to Phenytoin and Ethotoin in a Standardized Mouse Model
Phenacemide exhibits a substantially higher relative teratogenic hazard index compared to hydantoin-class anticonvulsants. In a direct head-to-head study of five hydantoin derivatives in CD-1 mice, phenacemide (PA) demonstrated a Relative Teratogenic Index (RTI) of 3.32, which is approximately 2-fold greater than phenytoin (1.62), 2.4-fold greater than ethotoin (1.39), and exceeds that of hydantoin (1.27) and mephenytoin (<0.9) [1]. The RTI was calculated as LD01/tD05, representing the ratio of lethal potency to teratogenic potency.
| Evidence Dimension | Relative Teratogenic Index (RTI) - quantitative measure of teratogenic hazard |
|---|---|
| Target Compound Data | RTI = 3.32 |
| Comparator Or Baseline | Phenytoin: RTI = 1.62; Ethotoin: RTI = 1.39; Hydantoin: RTI = 1.27; Mephenytoin: RTI <0.9 |
| Quantified Difference | Phenacemide RTI is 2.05× higher than phenytoin; 2.39× higher than ethotoin |
| Conditions | CD-1 mouse model; single daily i.p. administration on gestation days 8-10; probit analysis of dose-response relationships |
Why This Matters
This 2-fold difference in teratogenic hazard index provides a quantitative basis for selecting phenacemide as a positive control or high-hazard comparator in developmental toxicity screening of novel anticonvulsant candidates.
- [1] Brown NA, Shull G, Fabro S. Teratogenicity and lethality of hydantoin derivatives in the mouse: structure-toxicity relationships. Toxicol Appl Pharmacol. 1982;64(3):383-394. View Source
